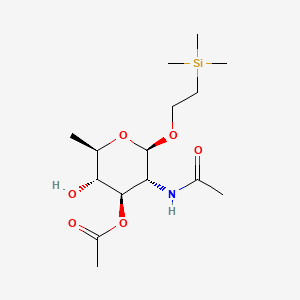
(2R,3R,11bR)-rel-9-deMe-DTBZ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,11bR)-dihydrotetrabenazine involves the selective reduction of tetrabenazine. One common method employs borane or various borane complexes to achieve three-dimensional selective reduction under low temperatures. This method significantly improves the chemical yield and stereoselectivity of the reduction reaction, making it suitable for industrial production .
Industrial Production Methods
For industrial production, the preparation method avoids the need for column chromatography purification, which is often cumbersome. Instead, the process involves the reduction of (3R,11bR)-tetrabenazine using borane complexes, followed by crystallization to obtain high-purity (2R,3R,11bR)-dihydrotetrabenazine .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,11bR)-dihydrotetrabenazine undergoes several types of chemical reactions, including:
Reduction: The primary reaction used in its synthesis.
Oxidation: Can be oxidized under specific conditions to form various derivatives.
Substitution: Undergoes substitution reactions to form different analogs.
Common Reagents and Conditions
Reduction: Borane or borane complexes under low temperatures.
Oxidation: Various oxidizing agents can be used depending on the desired product.
Substitution: Typically involves nucleophilic reagents under controlled conditions.
Major Products Formed
The major product formed from the reduction of tetrabenazine is (2R,3R,11bR)-dihydrotetrabenazine. Other derivatives can be formed through subsequent oxidation or substitution reactions .
Wissenschaftliche Forschungsanwendungen
(2R,3R,11bR)-dihydrotetrabenazine has several scientific research applications:
Pharmacology: Investigated for its potential as a therapeutic agent in treating conditions like Huntington’s disease and tardive dyskinesia.
Biochemistry: Used to study the mechanisms of neurotransmitter transport and release.
Industrial Applications: Potential use in the development of new drugs targeting VMAT2.
Wirkmechanismus
The primary mechanism of action of (2R,3R,11bR)-dihydrotetrabenazine involves the inhibition of VMAT2. By binding to VMAT2, the compound prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. This results in decreased levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabenazine: The parent compound, known for its VMAT2 inhibitory activity.
Valbenazine: Another VMAT2 inhibitor used in the treatment of tardive dyskinesia.
Fluorotetrabenazine: A fluorinated analog used in imaging studies.
Uniqueness
(2R,3R,11bR)-dihydrotetrabenazine is unique due to its high stereoselectivity and potency as a VMAT2 inhibitor. It has a higher affinity for VMAT2 compared to its other enantiomers and related compounds, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C18H27NO3 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
(9R,10R,11aR)-9-butan-2-yl-2-methoxy-6,8,9,10,11,11a-hexahydro-4H-benzo[a]quinolizine-3,10-diol |
InChI |
InChI=1S/C18H27NO3/c1-4-11(2)13-7-12-5-6-19-10-17(21)18(22-3)9-15(19)14(12)8-16(13)20/h5,9,11,13-14,16,20-21H,4,6-8,10H2,1-3H3/t11?,13-,14-,16-/m1/s1 |
InChI-Schlüssel |
TYGGBPRDVKGUMR-IIIYTMRASA-N |
Isomerische SMILES |
CCC(C)[C@H]1CC2=CCN3CC(=C(C=C3[C@@H]2C[C@H]1O)OC)O |
Kanonische SMILES |
CCC(C)C1CC2=CCN3CC(=C(C=C3C2CC1O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

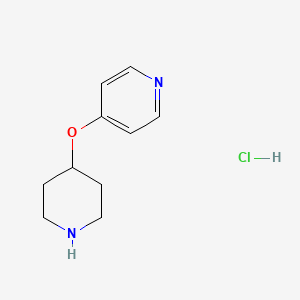
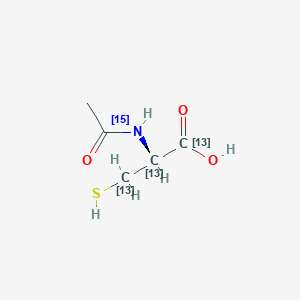
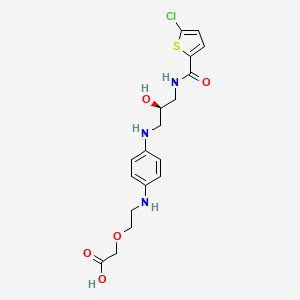
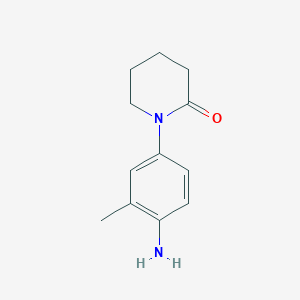
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
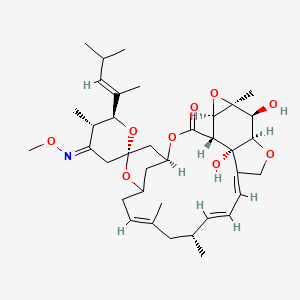
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
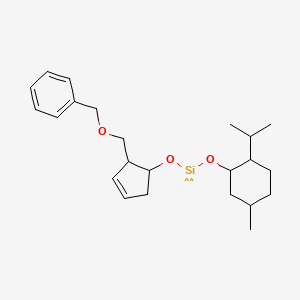
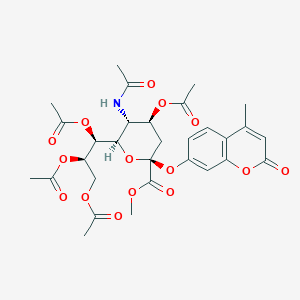
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
